Product packaging for Hexaphenyl cyclotriphosphazene(Cat. No.:CAS No. 1110-78-7)

Hexaphenyl cyclotriphosphazene

Cat. No.: B175519
CAS No.: 1110-78-7
M. Wt: 597.6 g/mol
InChI Key: FUGJJMVGGAWCAU-UHFFFAOYSA-N
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Description

Contextual Overview of Inorganic-Organic Hybrid Systems

Inorganic-organic hybrid systems are materials that integrate both inorganic and organic components at the molecular level. This combination allows for the creation of new materials with properties that are often superior to or different from the individual constituents. Cyclophosphazenes serve as exemplary scaffolds for the development of such hybrid systems. researchgate.netcdnsciencepub.com The inorganic –P=N– backbone provides a stable, often thermally robust, core, while the organic side groups, attached to the phosphorus atoms, can be tailored to introduce a wide range of functionalities. nih.govacs.org This modularity enables the design of materials with specific characteristics, such as flame retardancy, biocompatibility, and unique optical or electronic properties. nih.govnumberanalytics.com

Historical Development and Significance within the Broader Field of Phosphazene Chemistry

The history of phosphazene chemistry dates back to the 1830s, with the initial synthesis of chlorophosphazenes by Liebig and Wöhler from the reaction of phosphorus pentachloride and ammonia. numberanalytics.comscribd.comrug.nlwikipedia.org However, it was Stokes in the late 19th century who first proposed the cyclic structure for what we now know as hexachlorocyclotriphosphazene. nih.govacs.orgscribd.com A pivotal moment in the field occurred in the mid-1960s when Allcock and his colleagues developed controlled methods for the ring-opening polymerization of hexachlorocyclotriphosphazene to produce high molecular weight poly(dichlorophosphazene) (B1141720). acs.orgscribd.com This breakthrough, coupled with the subsequent substitution of chlorine atoms with various organic nucleophiles, opened the door to a vast library of new polymers with tailored properties. acs.orgscribd.com This work established phosphazenes as a cornerstone of inorganic polymer chemistry. numberanalytics.com

Hexaphenyl Cyclotriphosphazene (B1200923) within the [N=P(X)₂]₃ Class of Phosphazene Trimers

Hexaphenyl cyclotriphosphazene, with the chemical formula [N=P(C₆H₅)₂]₃, is a prominent member of the [N=P(X)₂]₃ class of phosphazene trimers, which are the most extensively studied cyclic phosphazenes. nih.gov In this molecule, the 'X' substituents are phenyl groups. It is a white crystalline solid known for its high thermal stability. The presence of the six phenyl groups imparts significant steric hindrance and influences the compound's solubility and reactivity.

Comparative Analysis with Analogous Cyclophosphazene Compounds

To fully appreciate the properties of this compound, it is instructive to compare it with other key members of the cyclotriphosphazene family.

Hexachlorocyclotriphosphazene, (NPCl₂)₃, is arguably the most important cyclophosphazene as it serves as the primary starting material for the synthesis of a vast array of other cyclophosphazene derivatives, including this compound. encyclopedia.pubmdpi.commdpi.comnih.gov The high reactivity of the P-Cl bonds makes them susceptible to nucleophilic substitution, allowing for the facile replacement of chlorine atoms with a wide variety of organic or organometallic groups. nih.govacs.org While essential as a precursor, hexachlorocyclotriphosphazene is hydrolytically unstable, a property that is overcome in its substituted derivatives.

The synthesis of hexachlorocyclotriphosphazene is typically achieved through the reaction of phosphorus pentachloride (PCl₅) and ammonium (B1175870) chloride (NH₄Cl) in a high-boiling solvent like chlorobenzene (B131634), often with the use of a catalyst such as magnesium chloride. google.comgoogle.com

Table 1: Comparison of this compound and Hexachlorocyclotriphosphazene

PropertyThis compoundHexachlorocyclotriphosphazene
Chemical Formula [N=P(C₆H₅)₂]₃[N=P(Cl)₂]₃
Molecular Weight 597.56 g/mol 347.66 g/mol
Appearance White crystalline solidWhite crystalline solid
Reactivity Thermally stable, less reactive towards nucleophiles due to steric hindrance. Highly reactive P-Cl bonds, susceptible to nucleophilic substitution. nih.govacs.org
Hydrolytic Stability Resistant to hydrolysis. Hydrolytically unstable.
Primary Role A stable derivative with specific properties (e.g., thermal stability).A key precursor for the synthesis of other phosphazenes. encyclopedia.pubmdpi.commdpi.comnih.gov

Hexaalkoxycyclotriphosphazenes, [N=P(OR)₂]₃, are another important class of derivatives obtained from the reaction of hexachlorocyclotriphosphazene with alcohols or alkoxides. These compounds exhibit different properties compared to their aryloxy counterparts like this compound. The nature of the alkoxy group (R) significantly influences their physical state (which can range from liquids to solids), solubility, and thermal stability. Some alkoxycyclophosphazenes are known to undergo thermal rearrangement to form isomeric cyclophosphazanes. rug.nl This reactivity contrasts with the high thermal stability of this compound.

Hexaaminocyclotriphosphazenes, [N=P(NHR)₂]₃ or [N=P(NR₂)₂]₃, are synthesized by the reaction of hexachlorocyclotriphosphazene with primary or secondary amines. iucr.org The substitution pattern (geminal vs. non-geminal) can be influenced by the nature of the amine and the reaction conditions. iucr.org These compounds are of particular interest in biomedical applications due to their potential biocompatibility. patentcut.com The P-N bonds in hexaaminocyclotriphosphazenes are generally strong, making them relatively stable compounds. Their synthesis and reactivity patterns differ from the Friedel-Crafts type reactions sometimes used to introduce aryl groups, highlighting the diverse synthetic chemistry of the cyclophosphazene ring.

Synthesis of Hexachlorocyclotriphosphazene (HCCP)

The journey to this compound begins with the synthesis of its chlorinated precursor, hexachlorocyclotriphosphazene, an inorganic heterocyclic compound with the formula (NPCl₂)₃. wikipedia.org

Foundational Reaction Parameters and Optimization for Precursor Synthesis

The synthesis of HCCP is typically achieved through the reaction of phosphorus pentachloride (PCl₅) with ammonium chloride (NH₄Cl). wikipedia.orgresearchgate.net The optimization of this reaction is crucial for achieving high yields and purity of the desired trimer. Key parameters that are meticulously controlled include the molar ratio of the reactants, reaction temperature, and reaction time.

A common approach involves using an excess of phosphorus pentachloride to ensure the complete conversion of ammonium chloride. researchgate.net The reaction is generally carried out at elevated temperatures, often in the range of 130–150°C. The duration of the reaction is also a critical factor, with typical reaction times extending for several hours to ensure the reaction goes to completion. researchgate.net Researchers have investigated various conditions to enhance the yield, which can range from 75% to 80% with optimized parameters. researchgate.net

Table 1: Foundational Reaction Parameters for HCCP Synthesis

Parameter Value/Range Reference
Reactants Phosphorus pentachloride (PCl₅), Ammonium chloride (NH₄Cl) wikipedia.orgresearchgate.net
Molar Ratio (PCl₅:NH₄Cl) Typically 1:1 to excess PCl₅ researchgate.net
Temperature 130–150°C
Reaction Time Several hours (e.g., up to 10 hours) researchgate.net

Role of Catalysts and Solvent Systems in HCCP Production

The efficiency of HCCP synthesis can be significantly improved through the use of catalysts and appropriate solvent systems. Metal chlorides, such as magnesium chloride (MgCl₂), aluminum chloride (AlCl₃), and zinc chloride (ZnCl₂), are often employed as catalysts to accelerate the reaction. google.com Lewis acidic ionic liquids have also been shown to enhance the reaction rate and yield. epa.gov

The choice of solvent is equally important. Inert, high-boiling point solvents like chlorobenzene and toluene (B28343) are frequently used. lookchem.comchemmethod.com These solvents not only provide a medium for the reaction but also help to control the reaction temperature through reflux. The use of an inert organic solvent is a common strategy to facilitate the reaction between phosphorus pentachloride and ammonium chloride. researchgate.netepa.gov

Nucleophilic Substitution Reactions for this compound Formation

Once HCCP is synthesized and purified, the chlorine atoms on the phosphazene ring are replaced with phenyl groups through a nucleophilic substitution reaction. researchgate.netnih.gov This transformation is the final and crucial step in the formation of this compound.

Mechanistic Pathways of Phenyl Group Introduction (e.g., Phenoxide Attack, SN2 Mechanism)

The introduction of phenyl groups onto the cyclotriphosphazene ring primarily occurs through a nucleophilic attack by a phenoxide ion. This reaction generally proceeds via an SN2-type mechanism. wikipedia.orgrsc.org In this mechanism, the nucleophile attacks the phosphorus atom, leading to the displacement of a chloride ion. The formation of a trigonal bipyramidal transition state is proposed for this type of substitution. wikipedia.orgrsc.org

The reaction is believed to occur in a stepwise manner, where the chlorine atoms are replaced sequentially. The substitution of one chlorine atom can influence the reactivity of the remaining P-Cl bonds. wikipedia.org

Critical Reaction Conditions and Reagent Influence on Substitution Efficiency

The efficiency of the nucleophilic substitution is highly dependent on the reaction conditions and the reagents used. The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) or triethylamine, which deprotonates phenol (B47542) to generate the more nucleophilic phenoxide ion. mdpi.com

The choice of solvent plays a critical role in the outcome of the substitution reaction. Solvents like chlorobenzene and tetrahydrofuran (B95107) (THF) are commonly used. mdpi.comnih.gov Chlorobenzene is effective as it can dissolve both HCCP and the phenoxide reagent. The polarity of the solvent can influence the reaction pathway and the distribution of products. okayama-u.ac.jp For instance, in the reaction of HCCP with other nucleophiles, the solvent has been shown to affect the selectivity of the substitution. okayama-u.ac.jp The use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), can also be employed to facilitate the reaction between the aqueous and organic phases, thereby improving the reaction rate.

Table 2: Reagents and Solvents in this compound Synthesis

Component Example Role Reference
Phenyl Source Phenol Provides the phenyl group
Base Sodium Hydroxide, Triethylamine Generates phenoxide ion mdpi.com
Solvent Chlorobenzene, Tetrahydrofuran Reaction medium mdpi.comnih.gov
Phase-Transfer Catalyst Tetrabutylammonium Bromide (TBAB) Facilitates inter-phase reaction
Catalytic Systems

The synthesis of hexasubstituted cyclotriphosphazenes, including this compound, often employs catalytic systems to enhance reaction efficiency and yield. Commonly used catalysts include phase-transfer catalysts and basic carbonates.

Tetrabutylammonium Bromide (TBAB): This quaternary ammonium salt acts as a phase-transfer catalyst, facilitating the reaction between the hydrophilic nucleophile and the organophilic cyclotriphosphazene core. In a typical procedure, hexachlorocyclotriphosphazene (HCCP) is reacted with phenol in the presence of sodium hydroxide and TBAB in a solvent like chlorobenzene. The TBAB facilitates the transfer of the phenoxide ion to the organic phase where it can react with the HCCP. The concentration of TBAB can influence the reaction kinetics.

Potassium Carbonate (K₂CO₃) and Cesium Carbonate (Cs₂CO₃): These inorganic bases are frequently used to deprotonate the nucleophile, such as a phenol or an amine, creating a more reactive species for substitution on the phosphazene ring. For instance, in the synthesis of hexakis(4-benzoate-phenoxy)cyclotriphosphazene, potassium carbonate is used in acetone (B3395972) to facilitate the reaction between methyl 4-hydroxybenzoate (B8730719) and HCCP. nih.gov Similarly, K₂CO₃ is employed in the reaction of HCCP with 2,2'-dioxybiphenyl. nih.gov Solvent-free mechanochemical methods also utilize potassium carbonate, where HCCP and phenol are ground together, achieving significant conversion.

Pyridine: Pyridine can be used as a catalyst and a base in the synthesis of cyclotriphosphazenes. It can enhance the efficiency of the initial formation of hexachlorocyclotriphosphazene from phosphorus pentachloride (PCl₅) and ammonium chloride (NH₄Cl).

Temperature and Stoichiometric Control for Desired Substitution Degrees

Achieving a specific degree of substitution on the cyclotriphosphazene ring is crucial for tailoring the properties of the final molecule. This is primarily managed through careful control of reaction temperature and the stoichiometry of the reactants.

Temperature Control: The reaction temperature plays a significant role in both the rate of reaction and the potential for side reactions or thermal degradation. For the synthesis of this compound, reflux conditions, typically between 80–100°C in chlorobenzene, are often employed to balance the reaction rate with product stability. In the formation of the initial HCCP ring, temperatures can be higher, in the range of 130–150°C.

Stoichiometric Control: The molar ratio of the nucleophile to the hexachlorocyclotriphosphazene is a key determinant of the final substitution product. To achieve full substitution, a molar excess of the nucleophile is typically used. For partial substitution, controlling the stoichiometry is critical. For instance, using a 1:1 molar ratio of 2-hydroxyethylacrylate to cyclotriphosphazene prioritizes a mono-substitution reaction. gsconlinepress.com Similarly, the selectivity of mixed cyclotrimerization reactions can be partially controlled by adjusting the stoichiometric molar ratio of the starting materials. researchgate.net The living cationic polymerization of phosphoranimines also allows for the regulation of the polymer's molecular weight by controlling the amount of the initial PCl₅. nih.gov

Table 1: Influence of Catalysts and Reaction Conditions on this compound Synthesis

Catalyst/Control ParameterRole/EffectTypical Conditions
Tetrabutylammonium Bromide (TBAB) Phase-transfer catalyst, enhances reaction kinetics.Used with NaOH in chlorobenzene.
Potassium Carbonate (K₂CO₃) Base, deprotonates nucleophiles.Used in solvents like acetone or in solvent-free mechanochemical synthesis.
Pyridine Catalyst and base in HCCP formation.Used with PCl₅ and NH₄Cl.
Temperature Controls reaction rate and minimizes degradation.80-150°C depending on the specific reaction step.
Stoichiometry Determines the degree of substitution (mono-, di-, hexa-, etc.).Molar ratio of nucleophile to HCCP is carefully controlled. gsconlinepress.comresearchgate.net

Advanced and Selective Functionalization Strategies for Cyclotriphosphazene Derivatives

The versatility of the cyclotriphosphazene scaffold lies in the ability to introduce a wide array of functional groups, leading to derivatives with tailored properties. Advanced synthetic strategies enable the creation of complex, highly substituted molecules.

Synthesis of Hexasubstituted Derivatives

The complete substitution of the chlorine atoms in hexachlorocyclotriphosphazene with various organic moieties leads to hexasubstituted derivatives with diverse functionalities.

Functionalized Phenols: A variety of functionalized phenols can be used to create hexasubstituted cyclotriphosphazenes. For example, the reaction of HCCP with 4-hydroxybenzaldehyde (B117250) yields hexakis(oxy-4-benzaldehyde)cyclotriphosphazene. researchgate.net Similarly, hexakis[p-(hydroxymethyl)phenoxy]cyclotriphosphazene is synthesized in a two-step process involving the reaction of HCCP with 4-hydroxybenzaldehyde followed by reduction of the aldehyde groups. mdpi.com

Amines: Nucleophilic substitution with amines is another common route to functionalized cyclotriphosphazenes.

Schiff Bases: Cyclotriphosphazene derivatives containing Schiff base linkages have been synthesized by reacting hexachlorocyclotriphosphazene with Schiff bases containing hydroxyl groups. nih.gov These reactions often result in fully substituted products in high yields. nih.gov For instance, a series of hexasubstituted cyclotriphosphazene molecules containing both Schiff base and azo linking units have been synthesized. researchgate.net Another study reports the synthesis of cyclotriphosphazene derivatives with amide-Schiff base linkages. mdpi.com

Orthogonal Experimental Design for Reaction Optimization and Yield Enhancement

Orthogonal experimental design, such as the Taguchi method, offers a systematic and efficient approach to optimize reaction conditions and enhance product yields. mdpi.comresearchgate.net This methodology allows for the study of the influence of multiple factors on a reaction with a minimal number of experiments. gatech.eduarxiv.org While direct application examples for this compound are not prevalent in the provided search results, the principles of orthogonal design are broadly applicable to complex chemical syntheses to identify optimal parameters like catalyst concentration, temperature, and reaction time for maximizing yield and purity.

Controlled Stepwise Reactions for Partial Substitution

The ability to perform stepwise substitution reactions on the cyclotriphosphazene ring is a significant advantage, allowing for the synthesis of partially substituted derivatives with specific properties. researchgate.netresearchgate.net By carefully controlling the reaction conditions and stoichiometry, it is possible to isolate mono-, di-, tri-, and other partially substituted products. This control is essential for creating complex architectures like dendrimers and other functional materials. researchgate.net

Steric Hindrance Modulation for Regioselectivity

Steric hindrance plays a crucial role in directing the regioselectivity of substitution on the cyclotriphosphazene ring. By choosing nucleophiles with varying steric bulk, it is possible to favor certain substitution patterns. For example, bulky nucleophiles may preferentially lead to mono-substitution due to the steric hindrance they impose, preventing further reaction at adjacent phosphorus atoms. The substitution pathway (geminal vs. nongeminal) is also influenced by steric and electronic effects of the incoming nucleophile and the groups already present on the ring. nih.gov For instance, the reaction of the cyclotriphosphazene core with primary amines like t-butylamine can favor geminal disubstitution due to steric reasons. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H30N3P3 B175519 Hexaphenyl cyclotriphosphazene CAS No. 1110-78-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,4,4,6,6-hexakis-phenyl-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H30N3P3/c1-7-19-31(20-8-1)40(32-21-9-2-10-22-32)37-41(33-23-11-3-12-24-33,34-25-13-4-14-26-34)39-42(38-40,35-27-15-5-16-28-35)36-29-17-6-18-30-36/h1-30H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUGJJMVGGAWCAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P2(=NP(=NP(=N2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H30N3P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00300890
Record name Hexaphenyl cyclotriphosphazene
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Molecular Weight

597.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1110-78-7
Record name Hexaphenyl cyclotriphosphazene
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Record name Hexaphenyl cyclotriphosphazene
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Synthetic Methodologies and Reaction Pathway Elucidation

5 Condensation and Esterification Pathways in Derivative Synthesis

The synthesis of functionalized hexaphenylcyclotriphosphazene derivatives often leverages well-established organic reactions, such as condensation and esterification, to append a wide array of molecular structures to the central phosphazene ring. These pathways typically involve the initial preparation of a reactive cyclophosphazene core, which is then elaborated using these classic transformations. The inert nature of the P-phenyl bond in pre-formed hexaphenylcyclotriphosphazene means that synthetic strategies frequently commence with the more labile hexachlorocyclotriphosphazene (N₃P₃Cl₆), which serves as a versatile precursor.

Condensation Reactions:

Condensation reactions are instrumental in building complex molecular architectures, such as dendrons and Schiff base derivatives, around a cyclophosphazene core. nih.govnih.gov These reactions typically involve the formation of a new bond between two molecules with the concurrent elimination of a small molecule, such as water or ammonia. For instance, cyclophosphazene derivatives bearing aldehyde functionalities can undergo condensation with hydrazide compounds to form hydrazone linkages. grafiati.com This strategy has been employed to create layered dendrimers, where a cyclotriphosphazene (B1200923) bearing five aldehyde groups and one other functional group is used as a building block. encyclopedia.pub Similarly, the reaction of hydroxyl-functionalized Schiff bases with hexachlorocyclotriphosphazene results in fully substituted products via nucleophilic substitution, which is a form of condensation. nih.gov A Knoevenagel–Doebner condensation has been used to synthesize a cyclophosphazene derivative by reacting a formylphenoxy-functionalized cyclophosphazene with malonic acid. mdpi.com

Esterification Pathways:

Esterification is a fundamental reaction for creating derivatives with ester linkages, which can modify the physical and chemical properties of the resulting material. spectroscopyonline.com This reaction typically occurs between a carboxylic acid and an alcohol, often in the presence of an acid catalyst. chemguide.co.uk In the context of cyclophosphazene chemistry, derivatives containing carboxylic acid or hydroxyl groups are first synthesized. For example, hexachlorocyclotriphosphazene can be reacted with a hydroxy-functionalized carboxylic acid like 4-hydroxybenzoic acid to introduce carboxyl groups. These carboxyl-functionalized cyclophosphazenes can then undergo esterification with various alcohols to yield the desired ester derivatives. researchgate.net Conversely, a cyclophosphazene core can be functionalized with hydroxyl groups, which are then available for esterification with different carboxylic acids. kaist.ac.kr This approach allows for the systematic introduction of diverse side chains, enabling fine-tuning of the final compound's properties.

Table 1: Examples of Functional Groups for Condensation and Esterification on Cyclophosphazene Cores

Reaction TypeRequired Functional Group on CyclophosphazeneReactant TypeResulting LinkageReference
Condensation (Schiff Base)Aldehyde (-CHO)Primary Amine/Hydrazine (-NH₂)Imine/Hydrazone (C=N) nih.govgrafiati.com
Condensation (Knoevenagel-Doebner)Aldehyde (-CHO)Malonic AcidAlkene (C=C) mdpi.com
Esterification (Fischer-Speier)Carboxylic Acid (-COOH)Alcohol (-OH)Ester (-COO-) researchgate.netmdpi.com
EsterificationHydroxyl (-OH)Carboxylic Acid (-COOH) / Acyl Chloride (-COCl)Ester (-COO-) spectroscopyonline.comkaist.ac.kr

6 Solvent-Free Mechanochemical Synthesis Approaches Utilizing Ball-Milling

Mechanochemical synthesis, particularly through the use of ball-milling, represents a significant advancement in green chemistry and offers an alternative to traditional solvent-based methods. mdpi.com This technique utilizes mechanical energy, generated by the impact and friction of milling balls within a rotating or vibrating jar, to induce chemical transformations in the solid state, thereby eliminating the need for bulk solvents. mdpi.comchemrxiv.org This approach can lead to reduced reaction times, higher yields, and access to different products than those obtained from solution-based synthesis. beilstein-journals.org

The process involves placing reactants, sometimes with a catalytic amount of a liquid or solid additive (liquid-assisted or ion-and-liquid-assisted grinding), into a milling vessel along with grinding media, typically made of steel, zirconia, or agate. mdpi.com The high-energy impacts generated during milling facilitate intimate mixing of the reactants at the molecular level and provide the activation energy required for the chemical reaction to proceed. irb.hr

While the application of ball-milling to the synthesis of a broad range of organic and inorganic compounds is well-documented, its specific use for the synthesis of hexaphenylcyclotriphosphazene is an emerging area. beilstein-journals.org The principles of mechanochemistry have been applied to the synthesis of various heterocyclic compounds and coordination polymers. irb.hr For instance, the synthesis of acylglycerol derivatives and other biologically relevant molecules has been achieved through multi-step mechanochemical routes. beilstein-journals.org The technology is recognized for its ability to handle reactants with different solubility profiles and to improve the energy efficiency of chemical processes. beilstein-journals.org However, challenges such as scalability, precise reaction monitoring, and equipment wear remain active areas of research. chemrxiv.org

Table 2: Parameters in Ball-Milling Synthesis

ParameterDescriptionImpact on ReactionReference
Milling Frequency/SpeedThe speed at which the milling jar rotates or vibrates (e.g., in Hz or RPM).Affects the kinetic energy of the milling balls and the frequency of collisions. Higher speeds generally lead to faster reactions but can also cause material degradation. irb.hr
Milling TimeThe duration of the milling process.Determines the extent of reaction. Requires optimization to achieve high conversion without forming unwanted byproducts. beilstein-journals.org
Ball-to-Powder Ratio (BPR)The weight ratio of the grinding media to the reactant powder.Influences the efficiency of energy transfer. A higher BPR can increase reaction rates but may also lead to greater abrasion and contamination. irb.hr
Liquid-Assisted Grinding (LAG)The addition of a small amount of liquid to the solid reactants.Can accelerate reactions by enhancing molecular mobility and breaking up agglomerates, sometimes leading to different polymorphic products. chemrxiv.org

7 Macroinitiator Synthesis for Polymerization Applications

Hexaphenylcyclotriphosphazene and its derivatives serve as robust, multifunctional cores for the synthesis of star-shaped polymers. By functionalizing the cyclotriphosphazene ring with initiating sites, it can be converted into a "macroinitiator" from which polymer chains can be grown using various controlled polymerization techniques. This "grafting-from" approach allows for the creation of complex, well-defined macromolecular architectures. kaist.ac.krrsc.org

The synthesis of a cyclophosphazene-based macroinitiator typically begins with hexachlorocyclotriphosphazene (N₃P₃Cl₆), whose reactive P-Cl bonds are readily substituted. mdpi.com To prepare a macroinitiator for Atom Transfer Radical Polymerization (ATRP), substituent groups containing a hydroxyl function (e.g., a benzyl (B1604629) alcohol) can be attached to the phosphazene core. These hydroxyl groups can then be esterified with a molecule like α-bromoisobutyryl bromide to install the bromine-based initiating sites necessary for ATRP. mdpi.com

For Ring-Opening Polymerization (ROP), such as the polymerization of N-carboxyanhydrides (NCAs), the cyclophosphazene core can be functionalized with primary amine groups. rsc.org These amine functionalities can initiate the ROP of NCAs to grow polypeptide chains from the central core, resulting in hybrid polyphosphazene-graft-polypeptide copolymers. rsc.org The number of initiating sites on the cyclophosphazene ring can be precisely controlled through sequential substitution, allowing for the synthesis of macroinitiators with a defined functionality, for example, AB₅-type derivatives where one substituent is different from the other five. nih.govencyclopedia.pub These tailored macroinitiators are crucial for developing advanced materials for applications ranging from drug delivery to nanomedicine. rsc.orgmdpi.com

Table 3: Cyclophosphazene-Based Macroinitiators for Controlled Polymerization

Polymerization MethodRequired Initiating Group on Phosphazene CoreTypical MonomersResulting Polymer StructureReference
Atom Transfer Radical Polymerization (ATRP)Alkyl Halide (e.g., -C(CH₃)₂Br)Styrenes, (Meth)acrylatesStar polymer with (meth)acrylate or polystyrene arms nih.govtkk.fi
Ring-Opening Polymerization (ROP)Primary Amine (-NH₂) or Hydroxyl (-OH)N-carboxyanhydrides (NCAs), Lactones (e.g., ε-caprolactone)Star polymer with polypeptide or polyester (B1180765) arms rsc.org
Click Chemistry (Post-polymerization)Azide (-N₃) or Alkyne (-C≡CH)Pre-formed polymers with complementary functional groupsGrafted star polymer via "grafting-to" approach nih.gov

Structural Characterization and Advanced Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the local chemical environment of specific nuclei, such as ³¹P, ¹H, and ¹³C. It is a cornerstone technique for the characterization of cyclotriphosphazene (B1200923) derivatives.

Phosphorus-31 NMR (³¹P NMR) is exceptionally powerful for analyzing the structure of cyclotriphosphazenes due to its sensitivity to the electronic environment of the phosphorus atoms within the P-N ring. The chemical shift (δ) and multiplicity of the ³¹P signals directly reflect the nature and number of substituents attached to each phosphorus atom.

In a symmetrically, fully substituted cyclotriphosphazene, where all six substituent groups are identical (e.g., hexaphenoxycyclotriphosphazene), the ³¹P NMR spectrum displays a single sharp peak. This singlet indicates that all three phosphorus atoms are chemically and magnetically equivalent ijcce.ac.irmdpi.com. For instance, a hexasubstituted derivative where all chlorine atoms were replaced by a xanthydrol ligand showed a single peak at 15 ppm, confirming complete and symmetrical substitution ijcce.ac.ir. Similarly, other fully substituted derivatives show a singlet in the range of δ 8.20 ppm mdpi.com.

When different substituents are present on the phosphazene ring, or in cases of partial or spirocyclic substitution, more complex spectra emerge. For example, monospiro and dispirocyclotriphosphazenes often exhibit an AX₂ spin system, leading to distinct signals for the differently substituted phosphorus atoms researchgate.net. The chemical shifts for phosphorus can vary over a wide range, but for many P(V) derivatives, they fall between 70 ppm and -30 ppm trilinkbiotech.com. The interpretation of these patterns is crucial for confirming the success of a substitution reaction and identifying the specific isomeric products formed researchgate.net.

Table 1: Representative ³¹P NMR Chemical Shifts for Cyclotriphosphazene Derivatives

Substitution PatternTypical Spin SystemObserved Chemical Shift (δ, ppm)Reference
Symmetrical HexasubstitutionSinglet8.20 to 15.0 ijcce.ac.irmdpi.com
Monospiro/Dispiro SubstitutionAX₂Variable researchgate.net
Hexachlorocyclotriphosphazene (Starting Material)Singlet~20.3 ijcce.ac.ir

Proton NMR (¹H NMR) is essential for characterizing the organic moieties attached to the cyclotriphosphazene ring. It confirms the presence of these substituents and helps elucidate their precise connectivity and environment. The chemical shifts and coupling patterns of the protons provide a detailed map of the organic framework.

In derivatives containing phenyl or phenoxy groups, aromatic protons typically appear in the downfield region of the spectrum, generally between δ 6.5 and 8.5 ppm mdpi.commodgraph.co.uk. For instance, in a cyclotriphosphazene derivative with amide-Schiff base linkages, aromatic protons were observed as doublets at δ 7.97, 7.78, 7.61, 7.37, 7.28, and 6.88 ppm mdpi.com. Protons of specific functional groups, such as the azomethine proton (H-C=N) in Schiff bases, are found at characteristic shifts (e.g., δ 8.40–8.70 ppm), confirming the formation of the intended linkage mdpi.com. Similarly, amide protons (N-H) can be identified at even further downfield shifts, around δ 10.00 ppm mdpi.com.

Protons on aliphatic chains or linkers appear in the upfield region of the spectrum (typically δ 1.0-4.5 ppm), with their exact chemical shift influenced by proximity to electronegative atoms like oxygen or nitrogen dergipark.org.trlibretexts.org. The integration of these signals allows for the determination of the relative number of protons in different environments, further validating the proposed structure.

Aromatic carbons in phenyl or phenoxy side-chains typically resonate in the δ 115-150 ppm range ijcce.ac.iricm.edu.pl. For example, in a xanthydrol-substituted cyclotriphosphazene, the aromatic carbon signals appeared between 117 and 126 ppm ijcce.ac.ir. The presence of specific functional groups is also confirmed by their characteristic ¹³C chemical shifts. Carbonyl carbons (C=O) of esters or amides are found significantly downfield, while the imine carbon (C=N) of a Schiff base linkage appears in the aromatic region, for instance at δ 159.89 ppm icm.edu.pl. Aliphatic carbons in linker chains appear in the upfield region of the spectrum ijcce.ac.ir.

While most NMR analyses are performed in solution, solid-state ¹³C NMR is a valuable technique for studying cyclotriphosphazene materials that are insoluble or for monitoring chemical and physical transformations in the solid phase. This is particularly relevant for analyzing the thermal decomposition or polymerization of cyclotriphosphazene-based materials researchgate.netnih.gov.

By acquiring spectra at different temperatures, researchers can track changes in the carbon environment as the material undergoes thermal transformation cambridge.org. For example, the technique can be used to monitor the cross-linking or degradation of polymeric side chains attached to the phosphazene ring. The broadening or appearance of new signals in the solid-state ¹³C NMR spectrum can indicate changes in molecular mobility, crystallinity, or the formation of new chemical structures, such as coke, during pyrolysis nih.gov. This method was used to confirm polymerization reactions in styrene (B11656) fragments attached to a cyclotriphosphazene core by analyzing the spectral changes in the solid material researchgate.net.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR)

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. Each type of bond vibrates at a characteristic frequency, resulting in a unique spectral fingerprint for the molecule.

For cyclotriphosphazene derivatives, FT-IR is crucial for confirming the successful substitution of groups onto the phosphazene ring and for identifying the key functional linkages in the side chains.

The most characteristic vibration of the cyclotriphosphazene core is the P=N stretching mode, which gives rise to a strong absorption band typically found in the 1150–1250 cm⁻¹ region dergipark.org.tricm.edu.plmdpi.com. The exact position of this band can be influenced by the nature of the substituents on the phosphorus atoms.

When phenoxy groups are attached to the ring, the P-O-C linkage is identified by a characteristic bending or stretching vibration, often seen between 950 and 1080 cm⁻¹ icm.edu.plmdpi.com. The formation of other linkages is also readily confirmed. For example, the presence of a Schiff base is indicated by a C=N stretching vibration around 1595–1633 cm⁻¹ mdpi.comresearchgate.net. Carbonyl (C=O) stretching from ester or amide groups appears as a strong band typically between 1600 and 1750 cm⁻¹ mdpi.com. Amide or amine N-H bonds are identified by their stretching vibrations, which usually appear as broad bands in the 3200–3500 cm⁻¹ region mdpi.com.

Table 2: Characteristic FT-IR Vibrational Frequencies for Substituted Cyclotriphosphazenes

Functional GroupVibrational ModeTypical Frequency Range (cm⁻¹)Reference
P=N (Phosphazene Ring)Stretching1150 - 1250 dergipark.org.tricm.edu.plmdpi.com
P-O-CBending/Stretching950 - 1080 icm.edu.plmdpi.com
C=N (Schiff Base)Stretching1595 - 1633 mdpi.comresearchgate.net
C=O (Ester/Amide)Stretching1600 - 1750 mdpi.com
N-H (Amide/Amine)Stretching~3300 mdpi.com

Confirmation of Reaction Completion and Functional Group Introduction

Spectroscopic methods are indispensable for monitoring the progress of reactions involving hexaphenyl cyclotriphosphazene and for verifying the successful incorporation of new chemical moieties.

The completion of substitution reactions, where chlorine atoms on a hexachlorocyclotriphosphazene precursor are replaced by phenoxy groups, can be tracked by the disappearance of the P-Cl vibrational bands in the Fourier-transform infrared (FT-IR) spectrum. These bands are typically observed in the 450–640 cm⁻¹ range. Concurrently, the appearance of new bands confirms the introduction of the desired functional groups. For instance, the successful synthesis of hexa(4-bromo-2-formyl-phenoxy)cyclotriphosphazene and hexa(4-chloro-2-formyl-phenoxy)cyclotriphosphazene was confirmed by the appearance of characteristic bands for the formyl group. researchgate.netscispace.com

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for this purpose. In ¹H NMR, the introduction of new organic substituents leads to the appearance of new signals corresponding to the protons of those groups. For example, in the synthesis of a cyclotriphosphazene derivative with acrylate (B77674) groups, the appearance of signals at 6.17, 5.81-5.72, 4.16, and 3.65 ppm in the ¹H NMR spectrum confirmed the presence of the 2-hydroxyethylacrylate moiety. gsconlinepress.com Similarly, ¹³C NMR provides evidence for the incorporation of carbon-containing functional groups by the appearance of new resonance signals.

³¹P NMR is particularly useful for observing changes at the phosphorus centers of the cyclotriphosphazene ring. The chemical shift of the phosphorus atoms is sensitive to the nature of the substituents attached. A shift in the ³¹P NMR signal upon reaction indicates a change in the chemical environment of the phosphorus atoms, signaling the progress or completion of the reaction.

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for the characterization of this compound and its derivatives, providing precise information about molecular weight and structural features.

Molecular Weight Determination and Structural Confirmation (e.g., MALDI-TOF, GC-MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique well-suited for the analysis of large, non-volatile molecules like this compound and its derivatives. This method allows for the accurate determination of the molecular weight of the parent compound and its substituted analogues. For instance, the structure of hexakis-2-(β-carboxyethenylphenoxy)cyclotriphosphazene was confirmed by the presence of a molecular ion peak [M + H]⁺ at m/z 1114 in its MALDI-TOF spectrum. mdpi.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the analysis of more volatile derivatives of cyclotriphosphazenes. This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, allowing for the identification and molecular weight determination of individual components in a mixture.

These mass spectrometric techniques provide definitive confirmation of the successful synthesis of the target compounds by verifying that the experimentally determined molecular weight matches the calculated theoretical mass.

Analysis of Fragmentation Patterns for Structural Elucidation

While soft ionization techniques like MALDI-TOF primarily provide information about the molecular ion, other mass spectrometry methods that induce fragmentation can offer valuable insights into the structure of the molecule. The fragmentation pattern observed in a mass spectrum is a unique fingerprint of a compound, revealing information about the connectivity of atoms and the stability of different chemical bonds.

By analyzing the masses of the fragment ions, it is possible to deduce the structure of the original molecule. For example, the loss of specific side chains or the cleavage of the phosphazene ring can be identified, providing evidence for the presence and location of different substituents. While detailed fragmentation analysis of this compound itself is not extensively reported in the provided context, this technique remains a powerful tool for the structural elucidation of its more complex derivatives.

Elemental Analysis (CHN/EA)

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and nitrogen in a sample of a synthesized compound.

Stoichiometric Validation and Purity Assessment of Synthesized Compounds

This analytical method provides a direct measure of the elemental composition of a molecule, which can be compared to the theoretical values calculated from its proposed chemical formula. A close agreement between the experimentally determined and calculated percentages of C, H, and N serves as strong evidence for the compound's stoichiometry and is a critical indicator of its purity. icm.edu.pldergipark.org.tr

For instance, in the synthesis of a spiro-cyclotriphosphazene with three functional end groups, elemental analysis was used to confirm the final structure. The calculated elemental composition for C₂₁H₁₈N₃O₉P₃ was C, 46.40%; H, 3.31%; N, 7.74%. The experimentally found values were C, 45.04%; H, 3.30%; N, 7.78%, which are in close agreement, thereby validating the proposed structure. icm.edu.pl Similarly, for various other cyclotriphosphazene derivatives, elemental analysis has been a standard method to confirm the successful synthesis and high purity of the products. researchgate.netresearchgate.net

X-ray Diffraction Techniques

Studies on various substituted cyclotriphosphazenes have utilized this technique to elucidate their crystal and molecular structures. For example, the crystal structures of hexakis(4-methylphenoxy)cyclotriphosphazene, hexakis(4-hydroxyphenoxy)cyclotriphosphazene, and other derivatives have been investigated by single-crystal X-ray diffraction. dtic.mil These studies have provided valuable data on the geometry of the P₃N₃ ring and the orientation of the substituent groups.

For instance, in hexakis(4-hydroxyphenoxy)cyclotriphosphazene, the average P-N bond length was found to be 1.579(3) Å, the average N-P-N ring angle was 117.1(2)°, and the average P-N-P ring angle was 122.5(2)°. dtic.mil Such precise measurements are crucial for understanding the bonding and electronic structure of these molecules. X-ray diffraction can also reveal information about the packing of molecules in the crystal lattice and the presence of intermolecular interactions.

Single Crystal X-ray Crystallography for Precise Molecular and Crystal Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. kaust.edu.sa By measuring the angles and intensities of diffracted X-rays, a detailed electron density map of the crystal is produced, revealing precise atomic positions, bond lengths, and bond angles. nih.gov

The crystal structure of Hexaphenylcyclotriphosphazene has been determined through such crystallographic studies. The analysis reveals that the central P₃N₃ ring is nearly planar, though slight puckering into conformations like a flattened chair can occur in some derivatives. mdpi.com The phosphorus-nitrogen bond lengths within the ring are typically intermediate between standard single and double bonds, indicating significant delocalization of π-electrons across the inorganic core. This delocalization contributes to the ring's stability.

The phenyl groups are bonded to the phosphorus atoms and their spatial orientation is a key structural feature. These bulky groups are arranged in a propeller-like fashion around the central ring. The precise crystallographic data, including unit cell dimensions and space group, are essential for understanding the packing of these molecules in the solid state. This information is typically deposited in crystallographic databases like the Cambridge Structural Database (CCDC) for public access. uiowa.educlemson.edumanchester.ac.uk

Parameter Description
Crystal System The crystal system (e.g., monoclinic, triclinic) describes the symmetry of the unit cell.
Space Group The space group defines the crystal's overall symmetry, including translational and rotational elements.
Unit Cell Dimensions (a, b, c, α, β, γ) These are the lengths of the unit cell edges and the angles between them, defining the cell's shape and size.
P-N Bond Lengths Distances between phosphorus and nitrogen atoms in the cyclotriphosphazene ring.
P-C Bond Lengths Distances between phosphorus atoms and the carbon atoms of the phenyl groups.
Bond Angles (N-P-N, P-N-P, C-P-C) Angles formed by the constituent atoms, defining the molecular geometry.

Note: Specific values for Hexaphenylcyclotriphosphazene are found in dedicated crystallographic information files (CIFs) within databases such as the CCDC. researchgate.netdcc.ac.ukugr.es

Small-Angle X-ray Scattering for Analyzing Amorphous-to-Crystalline Transitions

Small-Angle X-ray Scattering (SAXS) is a powerful technique used to investigate structural features on a nanometer to micrometer scale. It is particularly valuable for studying non-crystalline and semi-crystalline materials, including the analysis of phase transitions, such as the transformation from an amorphous to a crystalline state. nih.govrsc.org This transition involves the reorganization of a disordered molecular arrangement into a highly ordered, periodic lattice. au.dknih.govdiva-portal.org

While specific SAXS studies focusing solely on the amorphous-to-crystalline transition of Hexaphenylcyclotriphosphazene are not widely reported, the technique is applicable to this class of materials. For analogous phosphazene polymer systems, SAXS has been used to monitor structural evolution upon heating. For instance, some phosphazene derivatives are found to be amorphous at room temperature and undergo crystallization at elevated temperatures. uiowa.edu SAXS can detect the emergence of ordered structures by the appearance of scattering peaks, which correspond to the periodic spacing of crystalline lamellae. nih.gov

The analysis of SAXS data can reveal:

Size and Shape of Crystalline Domains: Information about the average dimensions of the crystalline regions that form within the amorphous matrix.

Lamellar Spacing: In semi-crystalline polymers, SAXS patterns can determine the long period, which is the sum of the thicknesses of the crystalline and amorphous layers.

Kinetics of Crystallization: By performing time-resolved SAXS measurements, the rate and mechanism of the crystallization process can be studied.

The transformation from an amorphous to a crystalline state is a critical phenomenon that influences the material's mechanical, thermal, and optical properties. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a substance. msu.edu This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. bspublications.net The resulting spectrum provides valuable information about the electronic structure of a molecule, particularly the presence of chromophores—groups of atoms responsible for light absorption. vscht.cz

Electronic Absorption Properties and Photophysical Behavior Investigations

The UV-Vis spectrum of Hexaphenylcyclotriphosphazene is primarily governed by the electronic transitions within the phenyl groups attached to the phosphazene ring. The cyclotriphosphazene core itself is optically inert in the near-UV and visible regions. The phenyl rings act as chromophores, exhibiting characteristic π → π* transitions.

The absorption spectrum typically shows strong bands in the UV region. These absorptions are analogous to those seen in other aromatic compounds like benzene, which has absorption bands below 260 nm. au.dk The specific wavelengths of maximum absorbance (λmax) and the intensity of these absorptions (molar absorptivity, ε) are key parameters obtained from the spectrum. The conjugation of the phenyl rings with the P-N backbone can subtly influence the energy of these transitions.

The primary electronic transitions observed are:

π → π Transitions:* These are high-energy transitions involving the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic phenyl rings. These transitions are typically strong, resulting in high molar absorptivity values.

n → π Transitions:* Transitions involving the non-bonding lone pair electrons on the nitrogen atoms are also possible, but they are generally much weaker and may be obscured by the more intense π → π* bands.

The solvent used for the analysis can also influence the position and intensity of the absorption bands through solvent-solute interactions.

Transition Type Typical Wavelength Region (nm) Relative Intensity Description
π → π< 280High (ε > 1,000)Excitation of electrons in the π-system of the phenyl rings.
n → π~270-300Low (ε < 100)Excitation of non-bonding electrons on nitrogen to a π* orbital. Often weak and symmetry-forbidden.

Note: The exact λmax and ε values are dependent on the specific solvent and experimental conditions.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a principal method for the quantum mechanical investigation of molecules like hexaphenylcyclotriphosphazene. By approximating the electron density of a system, DFT allows for the calculation of various molecular properties with a favorable balance of accuracy and computational cost. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is commonly employed for such studies, often in conjunction with basis sets like 6-311++G(d,p), to provide a robust theoretical framework.

Electronic Structure Analysis (e.g., HOMO-LUMO Gaps, Charge Transfer)

The electronic structure of a molecule is fundamental to its chemical behavior. DFT calculations are particularly adept at describing the distribution of electrons and the energies of molecular orbitals. Key parameters derived from these calculations include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. irjweb.comyoutube.com A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

For hexaphenylcyclotriphosphazene, the HOMO is typically localized on the phenyl rings, which are electron-rich, while the LUMO is often distributed across the phosphazene ring. This separation of frontier orbitals implies the potential for intramolecular charge transfer upon electronic excitation. The energy of the HOMO is related to the molecule's electron-donating ability (ionization potential), while the LUMO energy relates to its electron-accepting ability (electron affinity).

Table 1: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for Hexaphenylcyclotriphosphazene (Illustrative)

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap 5.3

Note: The values in this table are illustrative and represent typical ranges for similar aromatic phosphazene compounds as specific calculated values for hexaphenylcyclotriphosphazene were not found in the searched literature.

Geometry Optimization and Conformational Analysis (e.g., Ring Planarity, Substituent Effects)

DFT calculations are extensively used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. nih.gov For hexaphenylcyclotriphosphazene, these calculations help to understand the planarity of the central phosphazene (P₃N₃) ring and the orientation of the six phenyl substituents.

Table 2: Selected Optimized Geometrical Parameters for Hexaphenylcyclotriphosphazene (Illustrative)

ParameterBond Length (Å)Bond Angle (°)
P-N (ring)1.58N-P-N (ring)
P-C (phenyl)1.80P-N-P (ring)
C-C (phenyl)1.40N-P-C
C-H (phenyl)1.09C-C-C (phenyl)

Note: The values in this table are illustrative and based on typical bond lengths and angles for similar organophosphazene structures. Specific computational data for hexaphenylcyclotriphosphazene was not available in the searched sources.

Prediction of Vibrational Spectra and Comparison with Experimental Data

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the various stretching, bending, and torsional motions of the atoms. These theoretical frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to aid in the assignment of spectral bands to specific vibrational modes. nih.govresearchgate.net

A good agreement between the calculated and experimental spectra serves as a validation of the computational method and the optimized molecular geometry. researchgate.net The potential energy distribution (PED) analysis, often performed in conjunction with DFT frequency calculations, helps to quantify the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal mode of vibration. This detailed assignment is crucial for a thorough understanding of the molecule's vibrational dynamics.

Table 3: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Hexaphenylcyclotriphosphazene (Illustrative)

Vibrational ModeExperimental FT-IR (cm⁻¹)Calculated DFT (cm⁻¹)Assignment
ν(C-H) aromatic30503055C-H stretching
ν(C=C) aromatic15901595C=C stretching in phenyl ring
ν_as(P-N-P)12001210Asymmetric P-N-P stretching
ν_s(P-N-P)950955Symmetric P-N-P stretching

Note: This table provides an illustrative comparison. While the searched literature confirms the use of DFT for vibrational analysis of related compounds, specific comparative data for hexaphenylcyclotriphosphazene was not found.

Theoretical Estimation of Acid Strength for Carboxylated Derivatives

While specific studies on the theoretical acid strength of carboxylated hexaphenylcyclotriphosphazene were not found in the provided search results, DFT methods can be employed to predict the acidity (pKa) of its derivatives. By introducing carboxylic acid (-COOH) groups onto the phenyl rings, the molecule gains acidic protons.

The acidity of a carboxylic acid is determined by the stability of its conjugate base (the carboxylate anion, -COO⁻). DFT calculations can be used to model both the acidic form and its conjugate base. The pKa can be estimated by calculating the Gibbs free energy change for the deprotonation reaction in a solvent continuum model. The electron-withdrawing or -donating nature of the cyclotriphosphazene (B1200923) core and the other phenyl substituents would influence the stability of the carboxylate anion and thus the acidity of the carboxylated derivative. An electron-withdrawing effect would stabilize the negative charge on the carboxylate, leading to a stronger acid (lower pKa). libretexts.org

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a computational method used to study the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the dynamic behavior of molecules over time.

While specific molecular dynamics simulation studies on hexaphenylcyclotriphosphazene are not widely available in the public domain, the technique is well-suited to investigate several aspects of its behavior. MD simulations could predict the conformational dynamics of the phenyl groups, which can exhibit complex rotational motions. Furthermore, in a condensed phase (such as a crystal or amorphous solid), MD simulations can be employed to understand the nature and strength of intermolecular interactions. These interactions, including van der Waals forces and potential π-π stacking between the phenyl rings of adjacent molecules, are critical in determining the material's bulk properties, such as its melting point, solubility, and mechanical strength. Simulations of the crystalline structure could provide insights into the packing of the molecules and the stability of the crystal lattice.

Time-Dependent Density Functional Theory (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to predict the electronic absorption and emission spectra of molecules. It is an extension of DFT that allows for the study of excited electronic states.

TD-DFT calculations can be used to rationalize the optical properties of hexaphenylcyclotriphosphazene. By calculating the energies of electronic transitions between molecular orbitals, one can predict the wavelengths of maximum absorption (λmax) in its UV-Vis spectrum. These calculations can help assign the observed absorption bands to specific electronic transitions, such as π → π* transitions within the phenyl rings or transitions involving the phosphazene ring itself. While detailed TD-DFT studies specifically on the spectroelectrochemical properties of the parent hexaphenylcyclotriphosphazene are not readily found, this theoretical approach is instrumental in understanding how the electronic structure and, consequently, the optical properties change upon oxidation or reduction.

Cyclotriphosphazenes, including hexaphenylcyclotriphosphazene, are known to form host-guest complexes and can be incorporated into larger material architectures. TD-DFT can provide valuable insights into the electronic interactions between the hexaphenylcyclotriphosphazene host and a guest molecule. By comparing the calculated electronic spectra of the individual host and guest with that of the host-guest complex, it is possible to identify new electronic transitions that arise from the interaction, such as charge-transfer bands. These theoretical insights can help in the design of new materials with specific optical or electronic properties based on cyclophosphazene scaffolds. For instance, TD-DFT can elucidate how the encapsulation of a guest molecule within a matrix or cavity composed of hexaphenylcyclotriphosphazene derivatives affects the photophysical properties of the system.

Polymerization Chemistry and Macromolecular Architectures

Synthesis of Polyphosphazenes via Ring-Opening Polymerization

The most established method for synthesizing linear polyphosphazenes begins with the ring-opening polymerization of hexachlorocyclotriphosphazene (HCCP), yielding high molecular weight poly(dichlorophosphazene) (B1141720), a reactive polymeric intermediate. nih.govtandfonline.com While the subject of this article is hexaphenyl cyclotriphosphazene (B1200923), it is crucial to note that fully substituted cyclic phosphazenes, such as the hexaphenyl derivative, are generally resistant to ring-opening polymerization due to the strength and stability of the phosphorus-carbon or phosphorus-oxygen bonds. tandfonline.com Therefore, the synthesis of its linear polymeric analogue proceeds via a substitution route starting from the chlorinated polymer.

Investigation of Catalysis and Reaction Conditions for Linear Polyphosphazene Chain Formation

The formation of linear poly(dichlorophosphazene) (PDCP) from hexachlorocyclotriphosphazene (HCCP) is a sensitive process that can be accomplished through thermal or catalytic methods. tandfonline.comrsc.org

Thermal Ring-Opening Polymerization (TROP): This classic method involves heating highly purified HCCP in the molten state to approximately 250 °C under vacuum. nih.govtandfonline.com The process is highly sensitive to impurities and moisture, which can lead to cross-linking and insoluble products. rsc.org While TROP can produce high molecular weight polymers, it often results in a broad molecular weight distribution and the yield is typically in the range of 40-60%. nih.govrsc.org If the temperature is raised to 300 °C, the linear polymer converts into a cross-linked, unusable inorganic "rubber". rsc.org

Catalytic and Solution Polymerization: To improve control and increase yields, various catalysts have been investigated. Lewis acids such as aluminum chloride (AlCl₃) and boron trichloride (B1173362) (BCl₃) can catalyze the polymerization, sometimes allowing for lower reaction temperatures. tandfonline.comrsc.org Conducting the polymerization in high-boiling-point solvents like 1,2,4-trichlorobenzene (B33124) with a catalyst can also yield polymers with lower polydispersity, although some cross-linked byproducts may still form. tandfonline.com

Living Cationic Polymerization: A more advanced method that offers superior control over molecular weight and yields polymers with narrow polydispersities is living cationic polymerization. rsc.orgrsc.org This technique involves the condensation of monomeric trichloro (trimethylsilyl) phosphoranimine, initiated by a species like phosphorus pentachloride (PCl₅) at ambient temperature. nih.govmdpi.com This process proceeds through a chain-growth mechanism, where the ratio of monomer to initiator can be used to control the final chain length. nih.govrsc.org

Table 1: Comparison of Polymerization Methods for Poly(dichlorophosphazene) Synthesis
MethodTypical ConditionsCatalyst/InitiatorAdvantagesDisadvantages
Thermal ROP (TROP)~250 °C, vacuum, meltNone (thermal)Can produce high MW polymer rsc.orgBroad MW distribution, sensitive to impurities, potential cross-linking nih.govrsc.org
Catalytic Solution PolymerizationVariable, high-boiling solventLewis acids (e.g., BCl₃, AlCl₃) rsc.orgImproved yield and control over TROP rsc.orgStill can produce some cross-linked product tandfonline.com
Living Cationic PolymerizationAmbient temperature, solutionPCl₅ nih.govExcellent control over MW, narrow polydispersity, defined chain ends rsc.orgRequires specialized monomer (e.g., Cl₃PNSiMe₃) nih.gov

Post-Polymerization Functionalization of Polymer Backbones for Tailored Applications

The poly(dichlorophosphazene) (PDCP) obtained from ROP is a highly reactive precursor due to the two labile chlorine atoms on each phosphorus atom in the backbone. rsc.org This reactivity is harnessed in a process known as macromolecular substitution, where the chlorine atoms are replaced by a vast number of organic or organometallic nucleophiles. acs.orgrsc.org This step is critical for creating stable, functional poly(organophosphazenes) with tailored properties. nih.gov

The substitution reaction is typically a nucleophilic displacement, and a wide variety of substituents can be introduced, including alkoxy, aryloxy, and amino groups. tandfonline.comnih.gov For instance, reacting PDCP with sodium phenoxide results in poly(diphenoxyphosphazene), the linear high polymer analogue of hexaphenyl cyclotriphosphazene. By carefully selecting the nucleophiles, the properties of the final polymer can be precisely controlled, ranging from highly flexible elastomers with low glass transition temperatures (Tg) to rigid plastics with high Tg values. nih.gov Mixed-substituent polymers can also be synthesized by reacting the PDCP with two or more different nucleophiles, allowing for fine-tuning of the material's characteristics. rsc.org This versatility enables the creation of polymers for a wide range of applications, including biocompatible materials and flame retardants. nih.govnih.gov

Functional Cyclotriphosphazenes as Macroinitiators in Controlled Polymerization

Beyond the synthesis of linear polymers, the cyclotriphosphazene ring itself serves as a robust core for building complex, well-defined macromolecular architectures. By attaching initiating functional groups to the periphery of the ring, it can be transformed into a multifunctional macroinitiator for various controlled polymerization techniques. researchgate.net This approach allows for the synthesis of star-shaped polymers where a precise number of polymer arms radiate from the central phosphazene core. acs.orgacs.org

Atom Transfer Radical Polymerization (ATRP) Mechanisms Initiated by Phosphazene Scaffolds

Atom Transfer Radical Polymerization (ATRP) is a powerful controlled radical polymerization method that allows for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures. wikipedia.orgnih.gov The mechanism relies on the reversible activation and deactivation of a dormant polymer chain by a transition metal catalyst, typically a copper complex. wikipedia.org This process maintains a very low concentration of active radicals at any given time, minimizing termination reactions. wikipedia.orgcmu.edu

To use a cyclotriphosphazene ring as an ATRP macroinitiator, it must first be functionalized with groups capable of initiating the polymerization, such as an alkyl halide. For example, hexachlorocyclotriphosphazene can be reacted with a hydroxy-functionalized ATRP initiator, creating a core with six initiating sites. This hexafunctional macroinitiator can then be used to polymerize a wide variety of vinyl monomers. The transition metal catalyst reversibly abstracts a halogen atom from the initiator sites on the phosphazene core, generating radicals that propagate by adding monomer units. wikipedia.org This results in the simultaneous growth of six polymer chains, one from each initiation site, leading to a well-defined star-shaped polymer. acs.org

Synthesis of Star and Graft Copolymers with Defined Architectures

The use of cyclotriphosphazene-based macroinitiators is a highly effective strategy for producing star and graft copolymers with precise structural control. acs.org

Star Copolymers: By utilizing a hexasubstituted cyclotriphosphazene core functionalized with six initiating sites, six-arm star polymers can be synthesized. acs.org For example, a cyclotriphosphazene core functionalized with carboxyl groups has been used to initiate the ring-opening polymerization of ε-caprolactam, resulting in a six-arm star nylon 6. acs.org Similarly, ATRP initiated from a phosphazene core can produce star polymers from monomers like styrene (B11656) and various (meth)acrylates. acs.org The "grafting-from" approach, where chains grow from the macroinitiator, generally allows for higher graft densities and the formation of more well-defined structures compared to "grafting-onto" methods. mdpi.com

Graft and Heteroarm Copolymers: The chemistry also allows for more complex designs. If only some of the reactive sites on the phosphazene ring are used to grow one type of polymer, the remaining sites can be used to initiate the polymerization of a different monomer, leading to heteroarm star copolymers. acs.org This provides a pathway to novel materials that combine the properties of different polymer types in a single macromolecule. acs.org

Kinetic Studies of Polymerization Processes and Chain Growth

Kinetic studies are essential for confirming the controlled nature of polymerization reactions initiated from phosphazene scaffolds. In a controlled or "living" polymerization, the number of active chains remains constant, and the chains grow linearly with monomer conversion. semnan.ac.ir

For ATRP initiated from a cyclotriphosphazene core, the polymerization kinetics can be monitored by tracking the disappearance of the monomer over time. A key indicator of a controlled process is a linear relationship when plotting the natural logarithm of the initial monomer concentration divided by the monomer concentration at time t (ln([M]₀/[M]t)) versus time. researchgate.net This pseudo-first-order kinetic plot demonstrates that the concentration of active, growing radicals is constant. researchgate.net

Furthermore, the molecular weight of the resulting star polymer should increase linearly with the conversion of the monomer, while the polydispersity index (PDI) remains low (typically below 1.2). wikipedia.org The average number of monomer units consumed per initiating radical, known as the kinetic chain length, can be controlled by the reaction conditions, including the concentrations of monomer, initiator, and catalyst. semnan.ac.iryoutube.com These kinetic analyses provide strong evidence for the successful synthesis of well-defined star polymers with controlled arm lengths emanating from the phosphazene core.

Table 2: Kinetic Parameters in Controlled Polymerization
Kinetic ParameterDescriptionIndication of Controlled Polymerization
ln([M]₀/[M]t) vs. TimePlot of monomer concentration change over time. researchgate.netA linear relationship indicates a constant concentration of active radicals. researchgate.net
Molecular Weight (Mn) vs. ConversionGrowth of polymer molecular weight as monomer is consumed.A linear increase shows that all chains grow simultaneously and at a similar rate.
Polydispersity Index (PDI)A measure of the distribution of molecular weights in a given polymer sample (Mw/Mn).Low values (typically < 1.2) indicate that all polymer chains have similar lengths. wikipedia.org
Kinetic Chain Length (ν)Average number of monomers added per initiated chain. semnan.ac.irCan be predicted and controlled by the ratio of monomer to initiator. youtube.com

Thermal-Induced Polymerization and Crosslinking Reactions

The thermal stability of the phosphazene ring allows for high-temperature reactions that can lead to polymerization and the formation of highly durable, crosslinked materials. These reactions are central to the development of heat-resistant polymers and advanced materials derived from cyclotriphosphazene precursors.

Decarboxylation-Polymerization Pathways in Functionalized Cyclotriphosphazenes

A notable pathway for the thermal polymerization of functionalized cyclotriphosphazenes involves a decarboxylation reaction, which subsequently initiates polymerization. This process is exemplified by hexakis-2-(β-carboxyethenylphenoxy)cyclotriphosphazene (2-CEPP), a derivative of this compound. When subjected to high temperatures, this compound undergoes a predictable chemical transformation that leads to a polymeric structure.

Research has shown that upon heating 2-CEPP to 370 °C, it undergoes complete decarboxylation, losing its carboxyl groups. nih.govmdpi.com This initial step is critical, as it is thought to generate vinyl bonds. These newly formed reactive sites then undergo thermal polymerization, creating a highly reticulated, or crosslinked, polymer. nih.gov The process begins with the thermal destruction of the substance commencing at 270 °C and concluding at 370 °C. mdpi.com

The transformation from the functionalized monomer to the final polymer can be tracked through various analytical techniques. The weight loss of approximately 25% observed during thermogravimetric analysis (TGA) corresponds to the complete decarboxylation of the 2-CEPP molecule. nih.gov Further evidence is provided by spectral analysis, which confirms the chemical changes occurring during the heating process. nih.govmdpi.com

Table 1: Spectral Changes During Thermal Polymerization of 2-CEPP

Analytical Method Observation Before Heating (Initial 2-CEPP) Observation After Heating to 370 °C Inference
Solid-State 13C NMR Presence of a peak at 168 ppm. nih.gov Absence of the peak at 168 ppm. nih.gov Confirms the loss of carboxyl groups (decarboxylation).

| Infrared (IR) Spectroscopy | Vibrational bands at 1692 cm-1 (carbonyl group) and 1631 cm-1 (carbon-carbon double bonds of cinnamic acid). nih.govmdpi.com | Disappearance of bands at 1692 cm-1 and 1631 cm-1. Appearance of a new peak around 495 cm-1 (C-H bonds of polystyrene chains). nih.govmdpi.com | Indicates loss of the original functional groups and formation of a polystyrene-like chain structure. |

This interactive table summarizes the key spectral data confirming the decarboxylation-polymerization pathway.

This pathway highlights a method for converting specifically functionalized cyclotriphosphazene molecules into complex polymers through a heat-induced cascade of reactions, initiated by decarboxylation.

Formation of Insoluble Crosslinked Networks and Heat-Resistant Products

The thermal polymerization of functionalized cyclotriphosphazenes, such as through the decarboxylation pathway, results in the formation of insoluble, three-dimensional crosslinked networks. nih.gov The product obtained from heating 2-CEPP at 370 °C is completely insoluble in any solvent, a characteristic feature of highly crosslinked polymers. nih.govmdpi.com This insolubility stems from the extensive network of covalent bonds formed during the polymerization of the styrene fragments created after decarboxylation. nih.gov

These crosslinked materials are not only insoluble but also exhibit exceptional thermal stability. The phosphazene cycle itself is preserved during the polymerization process, contributing to the heat resistance of the final product. nih.gov The resulting polymer from 2-CEPP is reported to be thermally stable up to 500 °C. mdpi.com The formation of such robust networks is a key reason for the interest in cyclophosphazenes for applications requiring high-performance, heat-resistant materials. mdpi.commdpi.com

The creation of these stable networks is not limited to decarboxylation pathways. Other methods, such as precipitation polycondensation of hexachlorocyclotriphosphazene with bisphenol monomers, can also produce crosslinked polymer microspheres. mdpi.com During pyrolysis, some cyclomatrix phosphazene polymers can form a crosslinked phosphorous oxynitride structure, which demonstrates excellent thermal stability and flame-retardant properties. acs.org The inherent stability of the phosphazene ring, which typically decomposes at temperatures between 350-430 °C, contributes significantly to the high char yields and thermal protection properties of the resulting crosslinked materials. researchgate.net This process of forming a protective char layer impedes heat penetration into the underlying material. researchgate.net

The key characteristics of these products are summarized below.

Table 2: Properties of Thermally-Induced Cyclotriphosphazene Polymers

Property Description Underlying Cause
Solubility Insoluble in common solvents. nih.gov Formation of a highly reticulated, three-dimensional covalent network. nih.gov
Thermal Stability Stable at elevated temperatures (e.g., up to 500 °C for polymerized 2-CEPP). mdpi.com The intrinsic strength of the inorganic phosphazene ring and the extensive crosslinking. nih.govresearchgate.net
Structure Amorphous, highly crosslinked polymer. nih.govmdpi.com Random thermal polymerization of reactive sites on the cyclotriphosphazene molecule. nih.gov

| Flame Resistance | Tendency to form a protective char layer upon combustion. acs.orgresearchgate.net | High phosphorus and nitrogen content of the phosphazene skeleton. researchgate.net |

This interactive table outlines the principal properties of the heat-resistant materials formed from the thermal crosslinking of functionalized this compound.

Table of Compounds Mentioned

Compound Name
This compound
Hexakis-2-(β-carboxyethenylphenoxy)cyclotriphosphazene

Cyclotriphosphazene Ligands in Metal Complexation

Cyclotriphosphazene derivatives have emerged as highly effective multi-site coordination ligands for creating polynuclear metal complexes, coordination polymers (CPs), and metal-organic frameworks (MOFs). The central P₃N₃ ring and the peripheral substituents offer multiple donor sites, allowing for diverse coordination behaviors and the formation of intricate one-dimensional (1D), two-dimensional (2D), and three-dimensional (3D) networks.

Coordination Modes and Ligand Topology (e.g., Multidentate Ligands, N-Donor Sites)

The coordination versatility of cyclotriphosphazene-based ligands stems from the multiple nitrogen donor atoms available for metal binding. These include the nitrogen atoms of the inorganic P₃N₃ ring and any N-donor sites located on the peripheral organic substituents. This multi-site capability allows them to act as multidentate ligands, leading to the formation of stable and structurally diverse metal complexes. nih.gov

The coordination can occur exclusively through the exocyclic donor groups, or it can involve both the peripheral groups and the ring nitrogen atoms. For instance, a hexapodal benzimidazole substituted cyclotriphosphazene ligand has been shown to exhibit different coordination modes depending on the metal ion. With Ag(I) ions, it displays a κ³N coordination mode, connecting three metal ions to form a 2D coordination framework. nih.gov In contrast, with Hg(II) ions, the same ligand adopts a κ²N coordination mode, linking four metal centers to create a 1D coordination polymer. nih.gov Similarly, a cyclophosphazene tetrahydrazide can function as a non-geminal-N₃ donor, coordinating to a metal center through one ring nitrogen atom and two non-geminal-NH₂ nitrogen atoms from the peripheral groups. rsc.org

The skeletal flexibility of the cyclotriphosphazene core, especially when spacer atoms like oxygen are used to link exocyclic units, enhances its ligation ability. nih.gov This flexibility allows the ligand to adapt its conformation to suit the geometric preferences of different metal ions, influencing the final topology of the coordination assembly.

Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The ability of cyclotriphosphazene derivatives to act as multidentate ligands has been extensively utilized in the synthesis of coordination polymers and MOFs. icm.edu.pl By linking metal ions or metal clusters, these ligands serve as "nodal" building blocks, propagating networks in multiple dimensions. tandfonline.com

Researchers have successfully synthesized 1D, 2D, and 3D coordination polymers by reacting cyclotriphosphazene ligands, such as those bearing pyridyloxy or organoamino side chains, with various metal salts. icm.edu.plnih.gov For example, cyclotriphosphazenes functionalized with multiple carboxylate groups have been used to construct robust MOFs. A hexacarboxylate-functionalized cyclotriphosphazene was used to synthesize a novel MOF with dicopper paddlewheel secondary building units, forming a bilayer structure. psu.edu Another study utilized a multicarboxylate ligand with six peripheral 1,3-benzenedicarboxylate units attached to the cyclotriphosphazene core to create an anionic 3D MOF with pentanuclear cadmium clusters as secondary building units. These materials often exhibit permanent porosity and can be used for applications like selective gas adsorption. psu.edu

The final structure of the coordination polymer is influenced by several factors, including the metal-to-ligand stoichiometry, reaction temperature, concentration, and the coordination geometry of the metal ion. icm.edu.pl

Role of Peripheral Substituents in Modulating Coordination Behavior and Network Topology

The peripheral substituents on the cyclotriphosphazene ring play a crucial role in directing the self-assembly process and determining the final topology of the coordination network. The steric bulk and electronic properties of these substituents, along with the nature of the counter-anion, can significantly influence the coordination behavior of the ligand and the dimensionality of the resulting framework. tandfonline.comnih.gov

For instance, in the formation of silver(I) coordination polymers with cyclotriphosphazenes carrying organoamino side chains, the steric demand of the substituent controls the network topology. A ligand with less sterically demanding n-propylamino groups allows all three available ring nitrogen atoms to coordinate to silver ions, resulting in a 2D graphite-type network. tandfonline.comnih.gov However, when bulkier cyclohexylamino or pyrrolidinyl groups are used, only one bridging silver ion coordinates per phosphazene ligand, leading to the formation of 1D zigzag chain arrangements. tandfonline.comnih.gov

Similarly, the reaction of hexakis(3-pyridyloxy)cyclotriphosphazene with various silver(I) salts demonstrated that changing the counter-anion (e.g., NO₃⁻, PF₆⁻, ClO₄⁻) under similar reaction conditions resulted in coordination polymers with entirely different structures and topologies, ranging from 2D layered structures to complex 3D frameworks. This highlights the subtle yet powerful influence of non-covalent interactions and counter-ions in modulating the final supramolecular architecture.

Complexation with Specific Metal Ions (e.g., Zn²⁺, Cu²⁺, Ag⁺)

Cyclotriphosphazene-based ligands have been shown to form stable complexes and coordination polymers with a variety of transition metal ions, including zinc(II), copper(II), and silver(I). icm.edu.pl

Silver(I): Silver ions are particularly notable for their ability to form linear N-Ag-N connections with the nitrogen centers of the phosphazene ring, leading to the assembly of extensive coordination polymers. tandfonline.comnih.gov The coordination with Ag⁺ is highly sensitive to the peripheral groups and counter-anions, yielding diverse structures from 1D chains to 2D and 3D networks. nih.gov In some cases, additional Ag-π interactions with aryl substituents, such as benzyl (B1604629) groups, can further stabilize the structure. tandfonline.com

Zinc(II) and Copper(II): Cyclotriphosphazene derivatives also readily coordinate with Zn²⁺ and Cu²⁺. Schiff base complexes of these metals have been synthesized and studied. The coordination geometry around these metal ions is often influenced by the specific ligand structure. For example, Zn²⁺ complexes with certain cyclotriphosphazene hydrazide ligands have been found to adopt approximately octahedral geometries. rsc.org The use of pyridyloxy cyclotriphosphazene derivatives has led to the successful synthesis of coordination polymers with both Zn²⁺ and Cu²⁺. icm.edu.pl

The table below summarizes examples of coordination polymers formed from cyclotriphosphazene ligands and specific metal ions, illustrating the structural diversity achieved.

Ligand TypeMetal IonCounter-AnionResulting Network Topology
(n-propylamino)₆P₃N₃Ag⁺ClO₄⁻2D graphite-type (6,3) network
(cyclohexylamino)₆P₃N₃Ag⁺ClO₄⁻1D zigzag chain
Hexakis(3-pyridyloxy)cyclotriphosphazeneAg⁺NO₃⁻3D (3,3,6)-connected 3-nodal net
Hexakis(3-pyridyloxy)cyclotriphosphazeneAg⁺PF₆⁻ / ClO₄⁻2D layered structure

Supramolecular Architectures and Host-Guest Chemistry

Beyond coordination chemistry, cyclotriphosphazenes, particularly those with spirocyclic architectures, are excellent building blocks for constructing supramolecular assemblies and engaging in host-guest chemistry. Their rigid core and well-defined cavities allow for the inclusion of small molecules.

Inclusion Adduct Formation (e.g., with Water, Organic Solvents) by Spiro-cyclotriphosphazenes

Spiro-cyclotriphosphazenes are a class of compounds where substituents are linked to the same phosphorus atom, forming a spirocyclic ring system. These molecules are of significant interest for their ability to form inclusion adducts, where guest molecules such as water or organic solvents are trapped within the crystal lattice of the host phosphazene. nih.gov

The formation of these inclusion compounds is driven by intermolecular interactions between the host and guest. The shape and size of the cavities within the crystal packing of the spiro-cyclotriphosphazene host determine which guest molecules can be included.

X-ray crystallography has confirmed the ability of spiro-cyclotriphosphazenes to include guest molecules. icm.edu.pltandfonline.com For example, novel cyclotriphosphazenes with asymmetric spiro rings, synthesized from chiral amino alcohols, were shown to form crystalline structures that incorporate guest molecules within their lattices. tandfonline.com This property can be harnessed for selective separation; one such phosphazene demonstrated the ability to selectively include epoxides, providing a method for separating these thermally sensitive molecules. icm.edu.pltandfonline.com This host-guest behavior underscores the potential of spiro-cyclotriphosphazenes in designing materials for molecular recognition and separation.

Catalysis and Reaction Engineering

Catalytic Applications in Organic Synthesis

Cyclotriphosphazene-based compounds have emerged as effective catalysts and pre-catalysts in several important organic transformations. Their tunable nature, achieved through the substitution of chlorine atoms on the phosphorus-nitrogen ring, allows for the fine-tuning of their catalytic properties.

The potential of cyclotriphosphazene (B1200923) derivatives to act as acylation catalysts has been a subject of academic investigation. Research has explored the catalytic behavior of various hexa-aminocyclotriphosphazene compounds in the esterification of alcohols. liverpool.ac.uk To determine if these phosphazenes exhibit catalytic activity comparable to established catalysts like 4-(Dimethylamino)pyridine (DMAP), a series of screening reactions were performed. liverpool.ac.uk These reactions typically involved an alcohol, an acyl donor like acetic anhydride, and an auxiliary base such as triethylamine, with the aminophosphazene derivative acting as the potential catalyst. liverpool.ac.uk

The catalytic performance of several hexa-aminocyclotriphosphazene derivatives was tested against different types of alcohols. liverpool.ac.uk The reactions were monitored to detect the formation of the corresponding ester, indicating catalytic turnover. liverpool.ac.uk

Table 1: Screening of Hexa-aminocyclotriphosphazene Derivatives as Acylation Catalysts

Catalyst Derivative Alcohol Substrate Acyl Donor Observations
Hexa(iso-propylamino)cyclotriphosphazene 1-Phenylethanol Acetic Anhydride Ester formation monitored by TLC. liverpool.ac.uk
Hexa(iso-butylamino)cyclotriphosphazene Propan-2-ol Acetic Anhydride Ester formation monitored by TLC. liverpool.ac.uk
Hexa(benzylamino)cyclotriphosphazene Cyclohexanolprop-1-yne Acetic Anhydride Ester formation monitored by TLC. liverpool.ac.uk

This table is based on the screening methodology described in reference liverpool.ac.uk.

In a related application, tris(o-phenylenedioxy)cyclotriphosphazene (TAP) has been identified as an effective pre-catalyst for the direct amidation of aromatic acids and amines. researchgate.netmdpi.com In this system, TAP is not the active catalyst itself but generates the catalytic species, catechol cyclic phosphate (B84403) (CCP), in situ. mdpi.com This species facilitates the formation of the amide bond and is regenerated in a catalytic cycle, showcasing an indirect catalytic role for the cyclophosphazene derivative in acylation-type reactions. mdpi.com

To overcome challenges such as the slow curing rate of certain high-performance polymers like phthalonitriles, researchers have designed cyclotriphosphazene-containing resins with inherent, self-catalytic properties. researchgate.net An example is a branched phthalonitrile (B49051) containing cyclotriphosphazene (CTP–PN), synthesized from hexachlorocyclotriphosphazene (HCCP) and 4-aminophenoxyphthalonitrile (4-APN). researchgate.net

The key to the self-catalytic behavior of CTP-PN is the presence of the P-NH-Ph bond formed during synthesis. researchgate.net This structural feature initiates the curing reaction of the nitrile groups at a lower temperature (200 °C) than is typical for phthalonitrile resins, which usually require an added curing agent. researchgate.net The processability of the resin is also improved, exhibiting a lower softening temperature and viscosity. researchgate.net This self-catalysis eliminates the need for an external catalyst, simplifying the formulation and processing of the resulting polymer materials. researchgate.net Such systems are valuable in the development of advanced materials like flame-retardant epoxy vitrimers and interpenetrating polymer networks. numilog.comnih.gov

Optimization of Reaction Pathways for Enhanced Selectivity and Efficiency

A significant area of research in cyclophosphazene chemistry is the optimization of reaction pathways to achieve high selectivity. Controlling the regiochemistry of substitution on the phosphazene ring is crucial for synthesizing derivatives with specific, well-defined structures and properties.

The nucleophilic substitution of chlorine atoms on hexachlorocyclotriphosphazene (N₃P₃Cl₆) is the most common method for synthesizing cyclophosphazene derivatives. sigmaaldrich.com The substitution pattern (geminal, non-geminal, spiro, ansa) is highly dependent on the nature of the nucleophile, the solvent, and the reaction conditions. sigmaaldrich.com Catalytic control offers a powerful tool to direct this substitution with high regioselectivity.

For instance, the reactions of N₃P₃Cl₆ with 2-naphthalenethiol (B184263) in the presence of NaH in tetrahydrofuran (B95107) can yield different products depending on the molar ratios of the reactants. sigmaaldrich.com By carefully controlling the stoichiometry, researchers can selectively synthesize bis-geminal, tetrakis, or hexakis-substituted derivatives. sigmaaldrich.com The product distribution and yields can be comprehensively analyzed using techniques like ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy to investigate the reaction mixture. sigmaaldrich.com This allows for the optimization of conditions to favor the formation of a specific regioisomer. sigmaaldrich.com

Table 2: Examples of Regioselective Synthesis of Cyclophosphazene Derivatives

Reactants Reaction Conditions Predominant Product(s) Substitution Pattern
N₃P₃Cl₆ + 2-naphthalenethiol (1:2 molar ratio) NaH, THF Bis(2-naphthylthio)cyclotriphosphazene Geminal sigmaaldrich.com
N₃P₃Cl₆ + 2-naphthalenethiol (1:4 molar ratio) NaH, THF Tetrakis(2-naphthylthio)cyclotriphosphazene Not specified sigmaaldrich.com
N₃P₃Cl₆ + 2-naphthalenethiol (1:6 molar ratio) NaH, THF Hexakis(2-naphthylthio)cyclotriphosphazene Fully substituted sigmaaldrich.com

This table illustrates examples of controlled synthesis as described in reference sigmaaldrich.com.

Such catalytic and stoichiometric control is fundamental to creating complex, mixed-substituent cyclophosphazenes, which are precursors to advanced materials, including dendrimers and polymers with tailored chemical and physical properties. researchgate.netsigmaaldrich.com

Emerging Research Directions and Advanced Material Precursors

Development of Functional Derivatives for Advanced Materials Applications

The inherent versatility of the cyclotriphosphazene (B1200923) ring, with its six reactive sites, allows for the synthesis of a vast array of functional derivatives. Hexaphenyl cyclotriphosphazene, in particular, serves as a robust scaffold for the development of advanced materials with tailored properties. Current research is actively exploring its functionalization to create precursors for a new generation of high-performance materials.

Precursors for Polymer Electrolytes and Ion-Conducting Materials

Solid polymer electrolytes (SPEs) are a critical component in the development of safer, all-solid-state lithium-ion batteries. sciopen.com Cyclophosphazene-based materials are emerging as promising candidates for SPEs due to their inherent thermal stability, flame retardancy, and flexible backbone, which can facilitate ion transport. rsc.orgrsc.org this compound can be functionalized with ion-coordinating groups, such as polyethylene (B3416737) glycol (PEG) or other polar moieties, to create novel polymer electrolytes.

For instance, a network polymer electrolyte has been developed using a cyclophosphazene core, specifically Hexa(4-aminophenoxy)cyclotriphosphazene (HAmCP), cross-linked with polyethylene glycol diglycidyl ether (PEGDE). rsc.org This design leverages the rigid cyclophosphazene core to enhance mechanical strength and thermal stability, while the flexible PEG chains provide pathways for lithium-ion conduction. rsc.org The resulting electrolyte was mechanically robust, flexible, and exhibited an ionic conductivity of up to 10⁻⁴ S cm⁻¹ at 30 °C. rsc.org The ion conduction in such systems is understood to occur through the segmental motion of the polymer chains, which allows for the hopping of lithium ions. sciopen.com The Vogel-Tamman-Fulcher (VTF) model is often used to describe the temperature dependence of ionic conductivity in these polymer electrolytes, highlighting the relationship between ion transport and polymer chain dynamics. sciopen.com

Table 1: Properties of a Cyclophosphazene-Based Polymer Electrolyte

Property Value Reference
Core Material Hexa(4-aminophenoxy)cyclotriphosphazene rsc.org
Cross-linking Agent Polyethylene glycol diglycidyl ether rsc.org
Ionic Conductivity (30 °C) up to 10⁻⁴ S cm⁻¹ rsc.org
Thermal Stability (5% decomposition) 368 °C rsc.org

Components in Optoelectronic and Electrochromic Devices

The unique electronic properties of the phosphazene ring, combined with the potential for extensive functionalization, make cyclophosphazene derivatives interesting candidates for applications in optoelectronic and electrochromic devices. While research in this area is still emerging, the ability to attach chromophores, electroactive moieties, and other functional groups to the this compound core opens up possibilities for creating novel materials with tailored optical and electronic responses.

Electrochromic devices (ECDs) are characterized by their ability to change color upon the application of an external voltage. utwente.nlresearchgate.net The fabrication of these devices often involves the deposition of thin films of electrochromic materials. utwente.nlresearchgate.net Cyclophosphazene-based materials could potentially be incorporated into these devices as charge transport layers, electrochromic layers, or as part of the electrolyte. The rigid and stable nature of the this compound core could contribute to the durability and long-term stability of such devices. Further research into the synthesis and characterization of this compound derivatives with specific optoelectronic functionalities is a promising avenue for future advancements in this field.

Additives for Enhanced Material Performance in Composite Systems (e.g., Flame Retardancy Mechanisms)

This compound has been extensively investigated as a highly effective, halogen-free flame retardant additive for a variety of polymer composites. mdpi.com Its flame retardancy is attributed to a combination of gas-phase and condensed-phase mechanisms. The presence of phosphorus and nitrogen atoms in the cyclotriphosphazene ring contributes to its flame-retardant properties. mdpi.com

During combustion, this compound can decompose to release phosphorus-containing radicals into the gas phase. These radicals act as scavengers for the highly reactive H• and OH• radicals that propagate the combustion process, thereby inhibiting the flame. In the condensed phase, the decomposition of this compound promotes the formation of a stable, insulating char layer on the surface of the polymer. mdpi.com This char layer acts as a physical barrier, limiting the transfer of heat to the underlying material and reducing the release of flammable volatile compounds. mdpi.com

The effectiveness of this compound as a flame retardant has been demonstrated in various polymer systems, including epoxy resins and polyamides. For example, the addition of this compound to epoxy resins has been shown to significantly increase the Limiting Oxygen Index (LOI) and achieve a V-0 rating in the UL-94 vertical burn test. mdpi.com

Table 2: Flame Retardant Properties of Epoxy Resin with and without this compound

Material LOI (%) UL-94 Rating Reference
Pure Epoxy Resin 21.7 - mdpi.com
Epoxy Resin + 10.6 wt% CTP-DOPO* 36.6 V-0 mdpi.com

*CTP-DOPO is a derivative of hexachlorocyclotriphosphazene.

Exploration of Novel Material Architectures Incorporating Phosphazene Scaffolds

The rigid, planar structure of the cyclotriphosphazene ring makes it an excellent building block for the construction of novel and complex material architectures. Researchers are exploring the use of this compound as a core molecule to create dendrimers, hyperbranched polymers, and porous organic frameworks. These materials exhibit unique properties due to their well-defined, three-dimensional structures.

Dendrimers based on a cyclotriphosphazene core can be synthesized by the stepwise attachment of branching units to the functional groups on the phenyl rings. These highly branched, monodisperse macromolecules have potential applications in drug delivery, catalysis, and as nanoscale reactors. Similarly, hyperbranched polymers, which are less perfect in their structure compared to dendrimers, can be prepared in a more straightforward one-pot synthesis from functionalized this compound monomers.

Furthermore, the incorporation of this compound into porous organic frameworks (POFs) or metal-organic frameworks (MOFs) can lead to materials with high surface areas and tailored pore sizes. These materials are of interest for applications in gas storage, separation, and catalysis. The thermal and chemical stability of the phosphazene ring can enhance the robustness of these porous architectures.

Theoretical Predictions and Design for Novel Cyclophosphazene Architectures with Tunable Properties

Computational chemistry and theoretical modeling play a crucial role in the design and prediction of novel cyclophosphazene architectures with specific, tunable properties. Density functional theory (DFT) and other quantum chemical methods are employed to investigate the electronic structure, bonding, and reactivity of cyclophosphazene derivatives. These theoretical studies provide valuable insights that can guide the synthesis of new materials with desired functionalities.

Theoretical calculations can be used to predict how the substitution of different functional groups on the phenyl rings of this compound will affect its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This information is critical for designing materials for optoelectronic applications. For example, by computationally screening a library of potential substituents, researchers can identify candidates that are likely to exhibit specific absorption and emission characteristics.

Furthermore, theoretical models can be used to understand and predict the thermal stability and decomposition pathways of different cyclophosphazene derivatives. This is particularly important for the design of new flame retardants, as it allows for the in-silico evaluation of their potential performance before undertaking complex and time-consuming synthetic work. Molecular dynamics (MD) simulations can also be used to study the conformational behavior and transport properties of cyclophosphazene-based polymers, such as those used in polymer electrolytes, providing insights into the mechanisms of ion conduction.

Green Chemistry Approaches in Cyclotriphosphazene Synthesis and Derivatization (e.g., Solvent-Free Methods)

The principles of green chemistry are increasingly being applied to the synthesis and derivatization of cyclophosphazene compounds to minimize the environmental impact of these processes. Traditional methods for the synthesis of hexachlorocyclotriphosphazene, the precursor to this compound, often involve the use of chlorinated solvents and high temperatures. mdpi.com Current research is focused on developing more sustainable synthetic routes.

One promising approach is the development of solvent-free synthesis methods. For example, microwave-assisted solvent-free synthesis has been reported for the preparation of certain cyclotriphosphazene derivatives. researchgate.net This technique can significantly reduce reaction times and energy consumption, while eliminating the need for volatile organic solvents.

Another key aspect of green chemistry is the use of more environmentally benign reagents and catalysts. Research is ongoing to replace hazardous chemicals with safer alternatives in the derivatization of hexachlorocyclotriphosphazene. Additionally, the development of efficient purification methods that minimize waste generation, such as crystallization or precipitation in greener solvents, is an important area of focus. By embracing these green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable and environmentally friendly. mdpi.comacs.org

Table 3: Chemical Compounds Mentioned

Compound Name Abbreviation (if any)
This compound
Hexa(4-aminophenoxy)cyclotriphosphazene HAmCP
Polyethylene glycol PEG
Polyethylene glycol diglycidyl ether PEGDE
Hexachlorocyclotriphosphazene

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for hexaphenyl cyclotriphosphazene derivatives, and how can reaction conditions be systematically optimized?

  • This compound derivatives are typically synthesized via nucleophilic substitution of hexachlorocyclotriphosphazene (HCCP) with functionalized phenols or amines. Orthogonal experimental design is recommended to optimize variables like solvent polarity, temperature, and stoichiometry. For example, replacing chlorine atoms with 4-hydroxyphenoxy groups requires controlled stepwise reactions to avoid side products . Characterization via 31P^{31}\text{P} NMR and FT-IR is critical to confirm substitution efficiency.

Q. How do variations in substituent groups affect the thermal stability of this compound-based materials?

  • Thermal stability is influenced by substituent electron-withdrawing/donating properties. For instance, hexa(4-nitrophenoxy)cyclotriphosphazene exhibits higher thermal degradation temperatures (~350°C) compared to aldehyde-substituted derivatives due to nitro group stabilization effects. Thermogravimetric analysis (TGA) under nitrogen or air can quantify char residue and decomposition pathways .

Q. What spectroscopic techniques are essential for characterizing cyclotriphosphazene derivatives?

  • Key techniques include:

  • 31P^{31}\text{P} NMR : Identifies substitution patterns by monitoring phosphorus chemical shifts (e.g., HCCP shows a singlet at ~20 ppm, shifting upon substitution) .
  • FT-IR : Detects functional groups (e.g., C=O stretches at ~1700 cm1^{-1} for aldehyde derivatives) .
  • Elemental analysis : Validates stoichiometry, especially for nitrogen-rich derivatives .

Advanced Research Questions

Q. How can this compound be integrated into metal-organic frameworks (MOFs) for enhanced fluorescence sensing?

  • Cyclotriphosphazene ligands with carboxylate groups (e.g., hexakis(4-carboxyphenoxy)cyclotriphosphazene) can coordinate with metal clusters (e.g., Zn2+^{2+}) to form MOFs. Solvothermal synthesis at 120°C for 48 hours yields frameworks with high porosity and selective fluorescence quenching for UO22+_2^{2+} ions. Photoluminescence spectroscopy and single-crystal X-ray diffraction validate structural and sensing properties .

Q. What mechanistic insights explain the flame-retardant efficacy of cyclotriphosphazene in epoxy resins?

  • Cyclotriphosphazene derivatives act as intumescent flame retardants by releasing phosphoric acid derivatives during thermal decomposition, which catalyze char formation. For example, bisphenol-A-bridged cyclotriphosphazene increases the limiting oxygen index (LOI) of epoxy resin from 21% to 35% at 10 wt% loading. Combustion analysis (e.g., cone calorimetry) quantifies heat release rate (HRR) reduction and char layer integrity .

Q. How can selective mono-substitution of cyclotriphosphazene be achieved for tailored polymer applications?

  • Controlled mono-substitution requires steric hindrance modulation. For instance, reacting HCCP with 2-hydroxyethyl acrylate in THF at 0°C yields a mono-substituted product (confirmed by 31P^{31}\text{P} NMR splitting into two signals). This approach enables precise functionalization for crosslinkable polymers or biomedical hydrogels .

Q. What strategies improve the nonlinear optical (NLO) performance of cyclotriphosphazene-based frameworks?

  • Incorporating electron-deficient substituents (e.g., formyl groups) enhances NLO activity by increasing polarizability. Z-scan measurements show third-order nonlinear susceptibility (χ(3)\chi^{(3)}) values up to 101210^{-12} esu for hexa(4-formylphenoxy)cyclotriphosphazene-based frameworks. Density functional theory (DFT) modeling correlates substituent electronic effects with hyperpolarizability .

Methodological Considerations

Q. How to resolve contradictions in substituent reactivity during multi-step synthesis?

  • Competing reactivity can arise from steric/electronic factors. For example, synthesizing hexa(bile acid)cyclotriphosphazene requires chloromethylphenoxy linkers to mitigate steric hindrance between bulky bile acid units. Reaction monitoring via 31P^{31}\text{P} NMR every 2 hours ensures stepwise progress .

Q. What computational tools aid in predicting cyclotriphosphazene derivative properties?

  • Molecular dynamics (MD) simulations predict thermal behavior, while DFT calculates electronic properties (e.g., HOMO-LUMO gaps). Software like Gaussian 09 with B3LYP/6-31G* basis sets models substituent effects on ring conformation and reactivity .

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